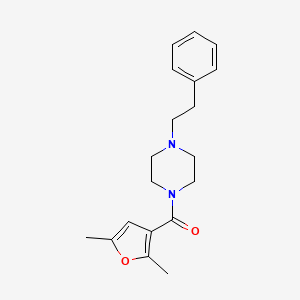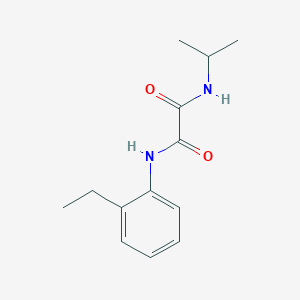![molecular formula C20H23NO4 B5021210 Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate](/img/structure/B5021210.png)
Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl group, an ethylphenoxy group, and an acetylamino group attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of 4-ethylphenoxyacetic acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-ethylphenoxyacetic acid is then acetylated using acetic anhydride to form 4-ethylphenoxyacetyl chloride.
Amidation: The 4-ethylphenoxyacetyl chloride is reacted with 4-aminobenzoic acid to form 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoic acid.
Esterification: Finally, the 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoic acid is esterified with propanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Nitro, halogen, or sulfonic acid derivatives.
科学的研究の応用
Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Propyl 4-[[2-(4-methylphenoxy)acetyl]amino]benzoate
- Propyl 4-[[2-(4-chlorophenoxy)acetyl]amino]benzoate
- Propyl 4-[[2-(4-bromophenoxy)acetyl]amino]benzoate
Uniqueness
Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
特性
IUPAC Name |
propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-13-24-20(23)16-7-9-17(10-8-16)21-19(22)14-25-18-11-5-15(4-2)6-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGWYUUQDUVEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE](/img/structure/B5021149.png)
![N-{4-[(5-Methyl-1,3,5-triazinan-2-ylidene)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B5021156.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5021161.png)
![2-({[2-(2-methyl-4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5021165.png)

![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B5021190.png)
![N-methyl-4-oxo-3-[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5021201.png)
![N-[(Z)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B5021206.png)
![3-[2-(4-Bromophenyl)iminohydrazinyl]benzenesulfonic acid](/img/structure/B5021211.png)
![1-[4-(2-Fluorophenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B5021217.png)
![N-[3-(1H-pyrazol-5-yl)phenyl]-1-(thiophen-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B5021225.png)
![1-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzene](/img/structure/B5021236.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B5021242.png)
